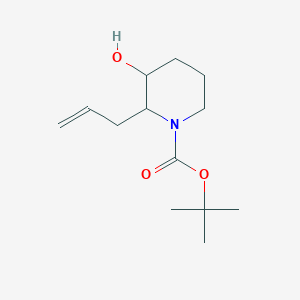

Tert-butyl 3-hydroxy-2-prop-2-enylpiperidine-1-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Tert-butyl-3-hydroxy-2-prop-2-enylpiperidin-1-carboxylat ist eine chemische Verbindung mit einer komplexen Struktur, die einen Piperidinring umfasst, der mit einem tert-Butylester, einer Hydroxygruppe und einer Prop-2-enylgruppe substituiert ist. Diese Verbindung ist aufgrund ihrer einzigartigen strukturellen Eigenschaften und Reaktivität in verschiedenen Bereichen der Chemie und Biologie von Interesse.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Tert-butyl-3-hydroxy-2-prop-2-enylpiperidin-1-carboxylat umfasst in der Regel mehrere Schritte, ausgehend von kommerziell erhältlichen Vorläufern.Der letzte Schritt beinhaltet in der Regel eine Entschützung, um die gewünschte Verbindung zu erhalten .

Industrielle Produktionsmethoden

Industrielle Produktionsmethoden für diese Verbindung können die Verwendung von Durchfluss-Mikroreaktorsystemen umfassen, die im Vergleich zu traditionellen Batch-Prozessen Vorteile in Bezug auf Effizienz, Vielseitigkeit und Nachhaltigkeit bieten . Diese Systeme ermöglichen eine präzise Steuerung der Reaktionsbedingungen, was zu höheren Ausbeuten und Reinheiten des Endprodukts führt.

Analyse Chemischer Reaktionen

Reaktionstypen

Tert-butyl-3-hydroxy-2-prop-2-enylpiperidin-1-carboxylat kann verschiedene Arten chemischer Reaktionen eingehen, darunter:

Oxidation: Die Hydroxygruppe kann zu einer Carbonylverbindung oxidiert werden.

Reduktion: Die Prop-2-enylgruppe kann zu einer gesättigten Alkylkette reduziert werden.

Substitution: Die tert-Butylestergruppe kann unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die bei diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Nukleophile für Substitutionsreaktionen. Reaktionsbedingungen umfassen in der Regel kontrollierte Temperaturen und die Verwendung von Lösungsmitteln, die die gewünschten Transformationen erleichtern .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Oxidation der Hydroxygruppe zu einem Keton führen, während die Reduktion der Prop-2-enylgruppe ein gesättigtes Piperidinderivat erzeugen kann .

Wissenschaftliche Forschungsanwendungen

Tert-butyl-3-hydroxy-2-prop-2-enylpiperidin-1-carboxylat hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:

Industrie: Die Verbindung wird bei der Produktion von Spezialchemikalien und -materialien verwendet.

Wirkmechanismus

Der Wirkmechanismus von Tert-butyl-3-hydroxy-2-prop-2-enylpiperidin-1-carboxylat beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Hydroxygruppe kann an Wasserstoffbrückenbindungen und anderen Wechselwirkungen mit biologischen Molekülen beteiligt sein, während der Piperidinring und die Prop-2-enylgruppe die Reaktivität und Bindungsaffinität der Verbindung modulieren können . Diese Wechselwirkungen können verschiedene biochemische Prozesse beeinflussen, wodurch die Verbindung sowohl im Forschungs- als auch im therapeutischen Kontext nützlich wird .

Wirkmechanismus

The mechanism of action of tert-butyl 3-hydroxy-2-prop-2-enylpiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxy group can participate in hydrogen bonding and other interactions with biological molecules, while the piperidine ring and prop-2-enyl group can modulate the compound’s reactivity and binding affinity . These interactions can influence various biochemical processes, making the compound useful in both research and therapeutic contexts .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

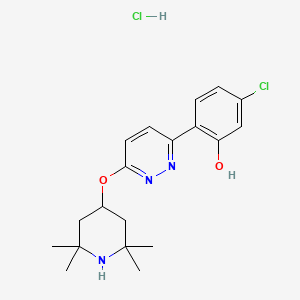

Ähnliche Verbindungen umfassen:

- Tert-butyl-3-hydroxypropionat

- Tert-butyl-4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indol-1-carboxylat

- Tert-butyl-α-hydroxyisobutyrat

Einzigartigkeit

Tert-butyl-3-hydroxy-2-prop-2-enylpiperidin-1-carboxylat ist aufgrund seiner Kombination von funktionellen Gruppen einzigartig, die eine unterschiedliche Reaktivität und biologische Aktivität verleihen. Das Vorhandensein des Piperidinrings, der Hydroxygruppe und der Prop-2-enylgruppe ermöglicht eine große Bandbreite an chemischen Transformationen und Wechselwirkungen mit biologischen Zielstrukturen, was es zu einer vielseitigen Verbindung in verschiedenen Forschungs- und Anwendungsbereichen macht .

Eigenschaften

IUPAC Name |

tert-butyl 3-hydroxy-2-prop-2-enylpiperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO3/c1-5-7-10-11(15)8-6-9-14(10)12(16)17-13(2,3)4/h5,10-11,15H,1,6-9H2,2-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWRHBPUNAPRDCM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1CC=C)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1S,5S)-3-methyl-3,6-diazabicyclo[3.2.0]heptane;2,2,2-trifluoroacetate](/img/structure/B11816421.png)

![1-(2-{Imidazo[2,1-b][1,3]thiazol-6-yl}acetyl)pyrrolidine-2-carboxylic acid](/img/structure/B11816448.png)

![N-[(2-chloro-6-methylpyridin-4-yl)methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B11816457.png)